[1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride
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Overview
Description
[1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride: is a chemical compound characterized by a trifluorophenyl group attached to a cyclopropyl ring, which is further connected to a methanamine group and a hydrochloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride typically involves multiple steps, starting with the preparation of the trifluorophenyl cyclopropyl intermediate. This intermediate can be synthesized through a cyclopropanation reaction using a suitable trifluorophenyl precursor and a cyclopropanation reagent such as diazomethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions, followed by the introduction of the amine group through reductive amination. The final step involves the formation of the hydrochloride salt to improve the compound's stability and solubility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The trifluorophenyl group can be oxidized to form trifluorophenol derivatives.
Reduction: : The amine group can be reduced to form secondary or tertiary amines.
Substitution: : The cyclopropyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: : Trifluorophenol derivatives.
Reduction: : Secondary or tertiary amines.
Substitution: : Substituted cyclopropyl derivatives.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in cyclopropanation reactions.
Biology: : Studied for its potential biological activity and interactions with biological targets.
Medicine: : Investigated for its pharmacological properties and potential therapeutic uses.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which [1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The trifluorophenyl group can influence the compound's binding affinity to receptors and enzymes, while the cyclopropyl ring can affect its overall stability and reactivity.
Comparison with Similar Compounds
[1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride: is unique due to its trifluorophenyl group, which imparts distinct chemical and physical properties compared to similar compounds. Some similar compounds include:
[1-(4-Fluorophenyl)cyclopropyl]methanamine hydrochloride
[1-(3,4-Dimethoxyphenyl)cyclopropyl]methanamine hydrochloride
[1-(3-Chlorophenyl)cyclopropyl]methanamine hydrochloride
These compounds differ in their substituents, which can lead to variations in their reactivity, biological activity, and applications.
Properties
IUPAC Name |
[1-(2,3,4-trifluorophenyl)cyclopropyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N.ClH/c11-7-2-1-6(8(12)9(7)13)10(5-14)3-4-10;/h1-2H,3-5,14H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRJCQQCVLJKNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=C(C(=C(C=C2)F)F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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